2-Fluoro-4,5-dimethoxyphenylboronic acid
Overview
Description
2-Fluoro-4,5-dimethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4 and a molecular weight of 199.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-4,5-dimethoxyphenylboronic acid participates in a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating electrons to form a new bond with the metal .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially influence a variety of biochemical pathways, depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic acid typically involves the reaction of 2-fluoro-4,5-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and water for hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Grignard reaction: Using 2-fluoro-4,5-dimethoxyphenyl magnesium bromide.
Boron source: Trimethyl borate.
Hydrolysis: Conducted in large reactors with controlled temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,5-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Organic solvents like THF, toluene, or ethanol.
Bases: Potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Scientific Research Applications
2-Fluoro-4,5-dimethoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4-Difluorophenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Comparison: 2-Fluoro-4,5-dimethoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
(2-fluoro-4,5-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESUNZYCLCARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256149 | |
Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-07-7 | |
Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900175-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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